Tert-butyl 2-amino-1,3-oxazole-5-carboxylate
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Overview
Description
Tert-butyl 2-amino-1,3-oxazole-5-carboxylate is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-amino-1,3-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-2-methylpropan-1-ol with diethyl oxalate, followed by cyclization with phosphorus oxychloride. The reaction conditions often require refluxing in an appropriate solvent such as toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity, possibly using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-1,3-oxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the oxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while reduction could produce amino alcohols.
Scientific Research Applications
Tert-butyl 2-amino-1,3-oxazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of Tert-butyl 2-amino-1,3-oxazole-5-carboxylate involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets such as enzymes and receptors. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3-oxazole-5-carboxylate: Lacks the tert-butyl group, making it less sterically hindered.
Tert-butyl 2-amino-1,3-thiazole-5-carboxylate: Contains a sulfur atom instead of oxygen, altering its electronic properties.
Tert-butyl 2-amino-1,3-oxazole-4-carboxylate: The carboxylate group is at a different position, affecting its reactivity.
Uniqueness
Tert-butyl 2-amino-1,3-oxazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These characteristics make it a valuable intermediate in the synthesis of biologically active compounds and a useful tool in medicinal chemistry research .
Properties
Molecular Formula |
C8H12N2O3 |
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Molecular Weight |
184.19 g/mol |
IUPAC Name |
tert-butyl 2-amino-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C8H12N2O3/c1-8(2,3)13-6(11)5-4-10-7(9)12-5/h4H,1-3H3,(H2,9,10) |
InChI Key |
KUTWHQWPXLHXEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=C(O1)N |
Origin of Product |
United States |
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